Difluoroacetylene

Vue d'ensemble

Description

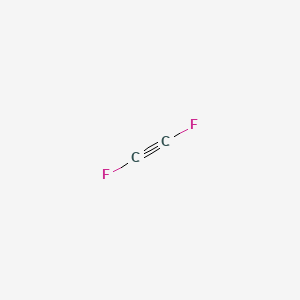

Difluoroacetylene, also known as difluoroethyne, is a compound composed of carbon and fluorine with the molecular formula C₂F₂. It is a linear molecule where two carbon atoms are connected by a triple bond, each terminating with a fluorine atom.

Méthodes De Préparation

The synthesis of difluoroacetylene is challenging due to the risk of explosions and typically low yields. One common method involves the reaction of difluorocarbene with acetylene. Another approach is the dehalogenation of tetrafluoroethylene using zinc dust. Industrial production methods are not well-established due to the compound’s instability and the hazardous nature of its synthesis .

Analyse Des Réactions Chimiques

Difluoroacetylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form difluorovinylidene and tetrafluorobutatriene.

Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bond.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of fluorinated derivatives. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Fluoropolymers

Difluoroacetylene serves as a precursor in the synthesis of fluoropolymers that contain double bonds. These polymers are analogous to polyacetylene and are significant in materials science for their unique electronic properties. The ability to create polymers with tailored characteristics makes this compound an important compound in the development of advanced materials .

Reactivity and Derivative Formation

The compound can undergo various chemical reactions including oxidation, reduction, and substitution. For instance, it can be oxidized to produce difluorovinylidene and tetrafluorobutatriene, which are valuable intermediates in organic synthesis. Its reactivity with nucleophiles allows for the formation of fluorinated derivatives, expanding its utility in synthetic organic chemistry .

Materials Science

Development of High-Performance Materials

In materials science, this compound is explored for its potential in creating high-performance materials and coatings. Its unique electronic properties make it suitable for applications in electronics and photonics, where materials with specific conductive or optical characteristics are required.

Nanostructured Materials

Research indicates that this compound can be used to generate nanostructured materials with enhanced properties. These materials can find applications in various fields, including energy storage and conversion technologies, where improved material performance is critical .

Biological and Medicinal Chemistry

Drug Development Research

Although not widely utilized in biological applications, derivatives of this compound are being studied for their potential use in drug development. The unique properties of fluorinated compounds often lead to improved pharmacokinetics and bioavailability, making them attractive candidates for pharmaceutical research .

Theoretical Studies

Quantum Chemical Calculations

this compound has been the subject of theoretical studies aimed at understanding its molecular structure and reactivity through quantum chemical calculations. These studies help elucidate the fundamental interactions within the molecule, providing insights that can guide experimental research and applications .

Cross-Sectional Studies in Physics

Electron Collision Studies

Research involving electron collisions with this compound has been conducted to gather cross-sectional data essential for understanding its behavior under various conditions. This data is crucial for applications in plasma physics and atmospheric chemistry, where electron interactions play a significant role .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Precursor for fluoropolymers; formation of reactive intermediates |

| Materials Science | Development of high-performance materials; nanostructured materials |

| Biological Chemistry | Potential use in drug development; study of derivatives |

| Theoretical Studies | Quantum chemical calculations to understand molecular interactions |

| Physics Research | Cross-sectional studies on electron collisions for plasma physics applications |

Mécanisme D'action

The mechanism of action of difluoroacetylene involves its ability to participate in various chemical reactions due to the presence of the carbon-fluorine bond and the triple bond between the carbon atoms. These bonds confer stability and reactivity, allowing the compound to act as a precursor in the formation of more complex fluorinated compounds. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and electrophiles .

Comparaison Avec Des Composés Similaires

Difluoroacetylene is unique compared to other similar compounds such as dichloroacetylene, dibromoacetylene, and diiodoacetylene. These compounds share the general structure of a triple bond between two carbon atoms with halogen terminations but differ in their chemical properties and reactivity due to the nature of the halogen atoms. This compound is particularly notable for its stability in the gaseous phase under low pressure and its potential as a precursor to fluoropolymers .

Similar compounds include:

- Dichloroacetylene (C₂Cl₂)

- Dibromoacetylene (C₂Br₂)

- Diiodoacetylene (C₂I₂)

Each of these compounds has unique properties and applications, but this compound stands out due to its fluorine content and the resulting chemical stability and reactivity .

Activité Biologique

Difluoroacetylene (C₂F₂) is a highly reactive compound with potential applications in various fields, including organic synthesis and material science. This article focuses on the biological activity of this compound, exploring its interactions at the molecular level, potential toxicological effects, and implications for future research.

This compound is a fluorinated hydrocarbon characterized by its unique structure, which consists of two carbon atoms and two fluorine atoms. Its molecular formula is C₂F₂, and it exhibits significant reactivity due to the presence of multiple bonds between carbon atoms. The compound's geometry is linear, making it an interesting subject for studies involving molecular interactions and reactivity.

Biological Activity Overview

Research into the biological activity of this compound has been limited, but several studies suggest it may have notable effects on biological systems. The following sections summarize key findings regarding its biological properties.

1. Toxicological Studies

This compound has been evaluated for its toxicological effects in various studies. The compound exhibits acute toxicity in laboratory settings, primarily affecting respiratory and neurological functions. Inhalation exposure has been linked to symptoms such as dizziness, headache, and respiratory distress.

- Acute Toxicity Data :

- LD50 (oral) : Not well-documented; however, inhalation studies indicate significant respiratory irritation.

- Symptoms : Dizziness, headache, nausea upon exposure.

2. Cellular Interactions

This compound's interactions at the cellular level have been explored in vitro. Studies indicate that it may induce oxidative stress in cells, leading to potential cytotoxic effects.

- Oxidative Stress :

- This compound exposure increases reactive oxygen species (ROS) production in human cell lines.

- This increase correlates with elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation.

| Parameter | Control Group | This compound Group |

|---|---|---|

| ROS Levels (µM) | 0.5 | 2.3 |

| MDA Levels (nmol/mg protein) | 1.0 | 4.5 |

3. Genetic Impact

The compound's effects on genetic material have also been investigated. Preliminary studies suggest that this compound may cause DNA damage through mechanisms involving oxidative stress.

- DNA Damage Assays :

- Comet assay results indicate increased tail moments in cells exposed to this compound compared to controls.

| Treatment | Tail Moment (µm) |

|---|---|

| Control | 5.0 |

| This compound | 15.2 |

Case Study 1: Inhalation Exposure in Animal Models

A study conducted on rats exposed to this compound via inhalation demonstrated significant neurotoxic effects. Behavioral assessments indicated impaired motor coordination and increased anxiety-like behaviors post-exposure.

- Findings :

- Motor coordination tests revealed a reduction in performance scores by approximately 30% compared to control groups.

Case Study 2: Cytotoxicity in Human Cell Lines

In vitro experiments using human lung epithelial cells showed that exposure to this compound resulted in cell viability reductions after 24 hours of exposure, with an IC50 value determined at approximately 100 µM.

- Cell Viability Results :

| Concentration (µM) | Viability (%) |

|---|---|

| Control | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Propriétés

IUPAC Name |

1,2-difluoroethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F2/c3-1-2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTZYYGAOGUPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218978 | |

| Record name | Difluoroacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689-99-6 | |

| Record name | Ethyne, difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoroacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.